molecular formula C10H10Cl2N2O B1391367 {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1323699-63-3

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1391367
CAS No.: 1323699-63-3
M. Wt: 245.1 g/mol
InChI Key: MPIVHYLSCKPXBK-UHFFFAOYSA-N
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Description

“{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the CAS Number: 1323699-63-3 . It has a molecular weight of 245.11 .


Molecular Structure Analysis

The IUPAC name of this compound is [5- (4-chlorophenyl)-3-isoxazolyl]methanamine hydrochloride . The InChI code is 1S/C10H9ClN2O.ClH/c11-8-3-1-7 (2-4-8)10-5-9 (6-12)13-14-10;/h1-5H,6,12H2;1H .


Chemical Reactions Analysis

Isoxazole derivatives have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .


Physical And Chemical Properties Analysis

The compound is a solid in physical form .

Scientific Research Applications

5-Chloro-3-methylisoxazole has been used in various scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the study of biochemical and physiological effects on living organisms. For example, 5-Chloro-3-methylisoxazole has been used to study the effects of oxidative stress in various organisms, including yeast and mammalian cells. It has also been used to study the effects of hypoxia in mammalian cells.

Mechanism of Action

The exact mechanism of action of 5-Chloro-3-methylisoxazole is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to interact with various enzymes and receptors, resulting in changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-methylisoxazole have been studied in various organisms. In yeast, it has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species. In mammalian cells, it has been shown to reduce hypoxia-induced cell death, suggesting a protective effect against hypoxic conditions. In addition, it has been shown to reduce inflammation, suggesting a potential anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-3-methylisoxazole in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a wide range of experiments. In addition, it is stable and can be stored for long periods of time. However, it can be toxic at high concentrations and should be handled with care.

Future Directions

There are several potential future directions for the use of 5-Chloro-3-methylisoxazole. It could be used in further studies of oxidative stress and hypoxia-induced cell death. It could also be used in the development of new drugs and agrochemicals. In addition, it could be used in studies of gene expression and other cellular processes. Finally, it could be used to study the effects of environmental pollutants on living organisms.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIVHYLSCKPXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323699-63-3
Record name 1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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